Tyrosyl-prolyl-arginine falls under the classification of bioactive peptides, which are short chains of amino acids that exhibit significant biological activity. These peptides can be derived from natural sources or synthesized chemically. The specific sequence of tyrosine, proline, and arginine provides unique properties that can influence physiological responses in biological systems.
The synthesis of tyrosyl-prolyl-arginine can be achieved through various methods, primarily involving solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.
The molecular structure of tyrosyl-prolyl-arginine can be described by its specific sequence and the arrangement of its constituent amino acids:
This sequence imparts specific conformational characteristics that can affect the peptide's biological activity.
Tyrosyl-prolyl-arginine can participate in various chemical reactions:
These reactions can be influenced by environmental factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for tyrosyl-prolyl-arginine is closely related to its interactions with biological targets:
Research suggests that modifications in peptide structure can significantly enhance their bioactivity through improved receptor affinity or stability against enzymatic degradation.
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to determine the purity and structural integrity of synthesized peptides.
Tyrosyl-prolyl-arginine has several promising applications:
Tyrosyl-prolyl-arginine (Tyr-Pro-Arg) is a linear tripeptide with the systematic name (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid. Its molecular formula is C₂₀H₃₀N₆O₅, corresponding to a molecular weight of 434.49 g/mol [1] [4]. The tripeptide consists of three canonical amino acid residues:
All residues adopt the L-configuration at their α-carbons, as confirmed by chiral analysis and consistent with ribosomal peptide biosynthesis. This L-L-L stereochemistry is critical for biological recognition and function. The peptide bonds between Tyr-Pro and Pro-Arg adopt trans conformations due to steric hindrance, with Pro’s cyclic structure further restricting backbone dihedral angles [4] [8].
Table 1: Amino Acid Residues in Tyr-Pro-Arg
Residue | Structure | Functional Groups | Role in Tripeptide |
---|---|---|---|
Tyrosine | Aromatic side chain | Phenolic -OH | Hydrogen bonding donor/acceptor |
Proline | Cyclic pyrrolidine | Secondary amine | Conformational restraint |
Arginine | Aliphatic chain | Guanidinium (-NH-C(=NH₂⁺)-NH₂) | Electrostatic interactions |
Tyr-Pro-Arg exhibits a calculated density of 1.47 g/cm³, typical for solid-phase peptides with compact crystal packing [4]. Key physicochemical properties include:
Table 2: Physicochemical Properties of Tyr-Pro-Arg
Property | Value | Conditions |
---|---|---|
Molecular Weight | 434.49 g/mol | - |
Density | 1.47 g/cm³ | Solid state |
Water Solubility | >50 mg/mL | 25°C, pH 7.0 |
logP | ~1.76 | Predicted partition coefficient |
Major Ionizable Groups | Carboxylate (pKa 3.5), Guanidinium (pKa 12.5), Phenolic -OH (pKa 10.5) | Aqueous solution |
Tyr-Pro-Arg shares functional parallels with other arginine/tyrosine-containing tripeptides, though sequence variations alter bioactivity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve key structural features:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows a dominant [M+H]⁺ ion at m/z 435.4, with fragmentation pathways including:
X-Ray Crystallography
Though no crystal structure of Tyr-Pro-Arg is reported in the search results, related tripeptide analyses (e.g., L-Arg-L-Tyr-L-Arg) reveal:
Technique Comparison for Tyr-Pro-Arg Analysis
Method | Key Parameters | Structural Insights |
---|---|---|
NMR (600 MHz) | ROESY correlations, J-coupling constants | Stereochemistry, hydrogen bonding, dynamics |
ESI-MS/MS | Fragmentation patterns, high-resolution mass | Sequence confirmation, impurity detection |
Theoretical XRD | Predicted space group: P2₁2₁2₁; resolution: <1.5 Å | Atomic positions, electron density mapping |
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